1-(3,5-Dibromophenyl)-1H-imidazole
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Overview
Description
1-(3,5-Dibromophenyl)-1H-imidazole is a chemical compound characterized by the presence of a dibromophenyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-(3,5-Dibromophenyl)-1H-imidazole typically involves the reaction of 3,5-dibromobenzyl bromide with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(3,5-Dibromophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives of the imidazole ring.
Substitution: The dibromo groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and appropriate catalysts to enhance reaction rates and selectivity. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of mitochondrial thioredoxin reductase (TrxR), an enzyme that regulates the cellular redox system . Inhibition of TrxR can lead to the accumulation of reactive oxygen species, triggering apoptosis in cancer cells. The compound’s lipophilicity also plays a crucial role in its ability to selectively target cancer cells over normal cells.
Comparison with Similar Compounds
1-(3,5-Dibromophenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)-1H-imidazole: This compound has similar structural features but with chlorine atoms instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen atoms.
1-(3,5-Difluorophenyl)-1H-imidazole:
1-(3,5-Diiodophenyl)-1H-imidazole: Iodine atoms confer unique reactivity patterns, making this compound useful in specific synthetic applications.
The uniqueness of this compound lies in its specific reactivity and potential for diverse applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(3,5-dibromophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-7-3-8(11)5-9(4-7)13-2-1-12-6-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSFBEHGXGPSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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